molecular formula C2Cl3NS2 B14358561 Trichloro(cyanodisulfanyl)methane CAS No. 90993-60-5

Trichloro(cyanodisulfanyl)methane

Cat. No.: B14358561
CAS No.: 90993-60-5
M. Wt: 208.5 g/mol
InChI Key: BJKFXKPCXGTVAW-UHFFFAOYSA-N
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Description

Trichloro(cyanodisulfanyl)methane (IUPAC name: Trichloro[(trichloromethyl)disulfanyl]methane) is a sulfur-containing chlorinated organic compound with the molecular formula C₂Cl₆S₂ and CAS number 15110-08-4 . It belongs to the class of disulfide derivatives and is structurally characterized by a central methane carbon bonded to three chlorine atoms and a disulfanyl group (S–S) linked to a trichloromethyl moiety. Its synthesis and reactivity are inferred from structurally related compounds, such as sulfenyl chlorides and triarylmethanes .

Properties

CAS No.

90993-60-5

Molecular Formula

C2Cl3NS2

Molecular Weight

208.5 g/mol

IUPAC Name

trichloromethylsulfanyl thiocyanate

InChI

InChI=1S/C2Cl3NS2/c3-2(4,5)8-7-1-6

InChI Key

BJKFXKPCXGTVAW-UHFFFAOYSA-N

Canonical SMILES

C(#N)SSC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloro(cyanodisulfanyl)methane typically involves the reaction of trichloromethane with cyanodisulfanyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where methane is reacted with chlorine gas in the presence of a catalyst. The resulting trichloromethane is then subjected to further reactions to introduce the cyanodisulfanyl group .

Chemical Reactions Analysis

Types of Reactions

Trichloro(cyanodisulfanyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosulfur compounds .

Scientific Research Applications

Trichloro(cyanodisulfanyl)methane has several applications in scientific research:

Mechanism of Action

The mechanism by which trichloro(cyanodisulfanyl)methane exerts its effects involves the interaction of its functional groups with molecular targets. The chlorine atoms and cyanodisulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .

Comparison with Similar Compounds

Triarylmethane Derivatives ()

Several triarylmethane derivatives synthesized from trichloromethane (T3-Cl) share structural similarities with trichloro(cyanodisulfanyl)methane, particularly in their chlorinated core. Key examples include:

Compound ID Substituents Melting Point (°C) Key Features
T91 2-Chlorophenyl, dihydro-pyrrole-dione 93 Polar functional groups enhance solubility in polar solvents
T103 2-Chlorophenyl, benzothiazol-2-amine 156.3 Heterocyclic amine improves thermal stability
T107 Phenoxydiphenylmethyl 125 Ether linkage increases lipophilicity

Comparison: Unlike this compound, these compounds feature aromatic rings and nitrogen/oxygen heteroatoms, which influence their melting points and solubility.

Sulfenyl and Sulfonyl Chlorides ()

Compounds like Dichlorofluoromethanesulfenyl chloride (CFCl₂SCl) and [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride share functional groups with this compound:

Compound Molecular Formula Key Feature Application
Dichlorofluoromethanesulfenyl chloride CCl₂FSCl Sulfenyl chloride group (SCl) Intermediate in pesticide synthesis
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S Sulfonyl chloride (SO₂Cl) Electrophilic reagent in organic synthesis

Comparison: Sulfenyl/sulfonyl chlorides exhibit higher electrophilicity due to their S–Cl bonds, whereas this compound’s S–S linkage may confer radical scavenging or disulfide exchange properties.

Chlorinated Pesticides: Methoxychlor and DDT ()

Methoxychlor [1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane] and DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] are structurally distinct but share trichloromethane motifs:

Compound Molecular Formula Key Feature Activity
Methoxychlor C₁₆H₁₅Cl₃O₂ Methoxy groups Proestrogenic; requires metabolic activation to mono-/bis-OH metabolites for estrogenicity
DDT C₁₄H₉Cl₅ Chlorinated aromatic rings Persistent environmental pollutant; neurotoxic

However, its sulfur-rich structure may increase reactivity in environmental degradation compared to DDT.

Mosquito Biting Deterrence ()

Chlorinated compounds with electron-withdrawing groups (e.g., 2,4,6-trichloro substituents in Compound 1c) show enhanced biting deterrent activity (PNB = 0.75) against Aedes aegypti. However, this compound’s sulfur groups may alter interaction with insect olfactory receptors compared to DEET-like amides .

Hepatic Monooxygenase Interactions ()

Methoxychlor metabolites (e.g., bis-OH-MDDE) activate constitutive androstane receptor (CAR) systems, inducing CYP2B enzymes.

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